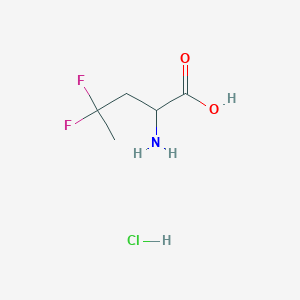

2-Amino-4,4-difluoropentanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,4-difluoropentanoic acid;hydrochloride, also known as DFPA, is a chemical compound that has been used in scientific research for its potential therapeutic properties. DFPA is a derivative of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a critical role in the central nervous system. In

Scientific Research Applications

Fluorinated Amino Acids in NMR and Medicinal Chemistry

Fluorinated amino acids, such as perfluoro-tert-butyl 4-hydroxyproline, have been synthesized and incorporated into model peptides, exhibiting distinct conformational preferences and promoting specific helical structures. These peptides, containing fluorinated amino acids, are sensitively detected by 19F NMR, suggesting their valuable application in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Synthesis of Fluorinated Amino Acids

The stereoselective synthesis of fluorinated amino acids, such as 4,4,4-trifluorovaline and 5,5,5-trifluoroleucine, has been achieved through conversions involving chiral oxazoline and oxidative rearrangement. These amino acids, obtained as configurationally pure hydrochloride salts, represent valuable additions to the repertoire of fluorinated amino acids for further research and application in various scientific fields (Pigza, Quach, & Molinski, 2009).

Novel Fluorescence Probes Development

The development of novel fluorescence probes for the reliable detection of reactive oxygen species (ROS) and differentiation of specific species showcases the utilization of fluorinated compounds in biological and chemical applications. Such probes are instrumental in studying the roles of hROS in biological systems, offering tools for visualizing reactive species in living cells (Setsukinai et al., 2003).

Applications in Peptide and Depsipeptide Modification

Hexafluoroacetone has been used as a protecting and activating reagent for the synthesis of new types of 4,4-difluoro-substituted amino acids, such as α-amino, α-hydroxy, and α-mercaptopentanoic acids from natural amino acids like aspartic and malic acid. These partially fluorinated α-functionalized carboxylic acids hold promise for peptide and depsipeptide modification, offering new avenues for the rational design and elucidation of secondary structures (Osipov et al., 2004).

properties

IUPAC Name |

2-amino-4,4-difluoropentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c1-5(6,7)2-3(8)4(9)10;/h3H,2,8H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHBHFNOWUKJKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,4-difluoropentanoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

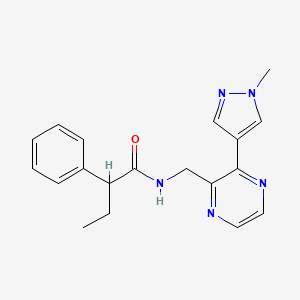

![2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2752136.png)

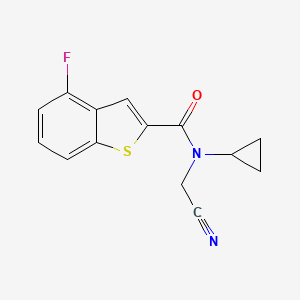

![3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2752138.png)

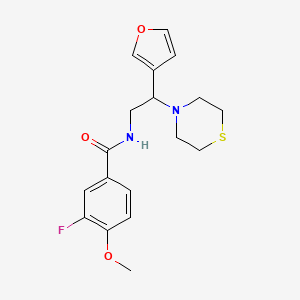

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2752145.png)

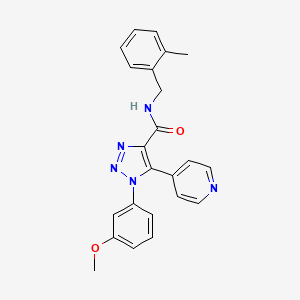

![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2752147.png)